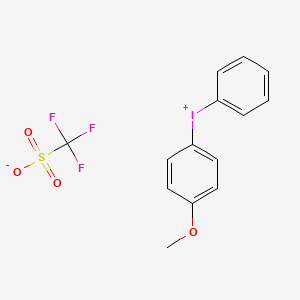
(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate
Übersicht
Beschreibung
(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate is a hypervalent iodine compound known for its utility in organic synthesis. This compound is part of the diaryliodonium salts family, which are characterized by their high reactivity and ability to act as electrophilic arylating agents. These properties make them valuable in various chemical transformations, including cross-coupling reactions and arylation processes.
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate typically involves the reaction of iodoarenes with suitable oxidants to form the iodonium intermediate, followed by ligand exchange with an arene. One common method includes the use of hypervalent iodine reagents and boron Lewis acids . Another approach involves the electrochemical synthesis of diaryliodonium salts, which is a scalable and efficient method .
Industrial Production Methods
Industrial production of diaryliodonium salts, including this compound, often employs continuous-flow synthesis techniques. This method allows for the safe and scalable production of these compounds with high efficiency and minimal waste .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Substitution: It participates in electrophilic aromatic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts for coupling reactions and boron reagents for transmetalation processes. Typical reaction conditions involve mild temperatures and the use of organic solvents such as acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound include arylated compounds, such as aryl ethers, aryl amines, and aryl sulfides .
Wirkmechanismus
The mechanism of action of (4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate involves its ability to act as an electrophilic arylating agent. It facilitates the transfer of an aryl group to a nucleophile, forming new carbon-aryl or heteroatom-aryl bonds. This process is often catalyzed by transition metals such as palladium .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-methylphenyl)iodonium trifluoromethanesulfonate
- (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate
- Diphenyliodonium triflate
Uniqueness
(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate is unique due to its specific substituents, which provide distinct reactivity and selectivity in arylation reactions. Its methoxy group enhances its electrophilicity, making it a more effective arylating agent compared to other diaryliodonium salts .
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-phenyliodanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12IO.CHF3O3S/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11;2-1(3,4)8(5,6)7/h2-10H,1H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSLFXLNXREQFW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3IO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370539 | |
| Record name | AC1MC22W | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115298-63-0 | |
| Record name | AC1MC22W | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


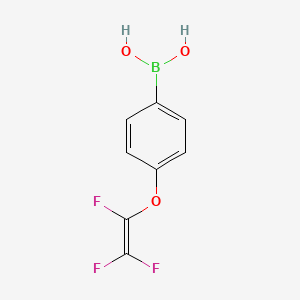
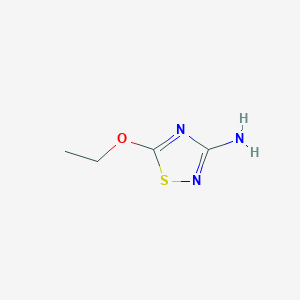
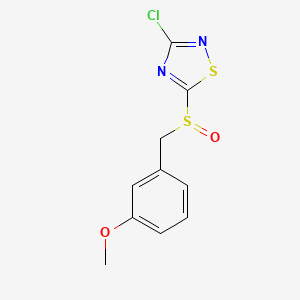
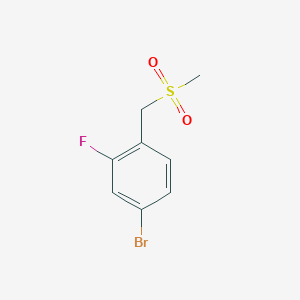
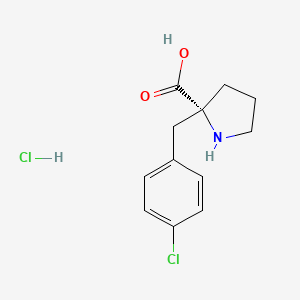
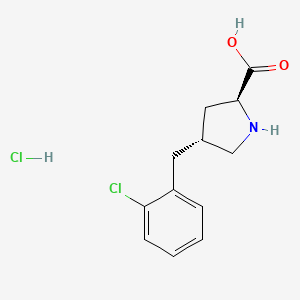
![2-(2,3-dimethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1596750.png)
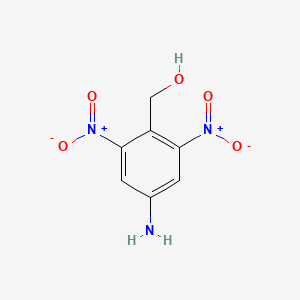
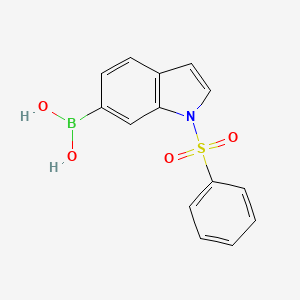
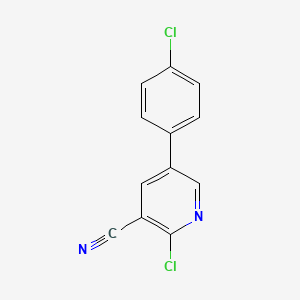
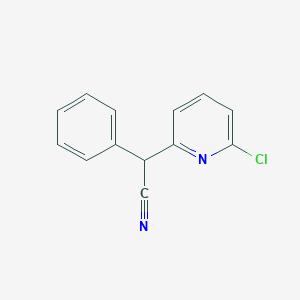

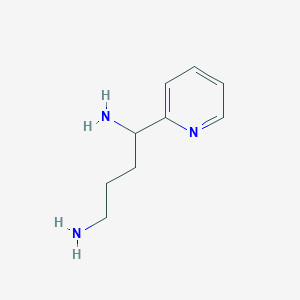
![3-Amino-2-[(2-aminoethyl)amino]benzoic acid](/img/structure/B1596762.png)
